molecular formula C9H10N2O B1266980 5-Phenylpyrazolidin-3-one CAS No. 13047-12-6

5-Phenylpyrazolidin-3-one

Cat. No. B1266980
CAS RN: 13047-12-6
M. Wt: 162.19 g/mol
InChI Key: QSCDISPKCBTNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenylpyrazolidin-3-one and its derivatives often involves reactions that yield complex heterocyclic structures. For instance, Bren et al. (2018) synthesized photochromic 5-phenylpyrazolidin-3-one-based azomethine imines, showcasing the compound's potential for creating molecular "off-on" switches of fluorescence (Bren et al., 2018). Similarly, Xu et al. (2020) developed a divergent synthesis route for pyrazolo[1,2-a]pyrazolones and 2-acylindoles from 1-phenylpyrazolidinones, highlighting the versatility of this scaffold in synthetic chemistry (Xu et al., 2020).

Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazolidin-3-one derivatives has been elucidated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. Olesiejuk et al. (2018) detailed the π-electron delocalization in 2-benzoyl-5-phenylpyrazolidin-3-one, providing insights into the compound's electronic structure and intermolecular interactions (Olesiejuk et al., 2018).

Chemical Reactions and Properties

Chemical properties of 5-Phenylpyrazolidin-3-one derivatives, such as electrochemical behavior, have been extensively studied. Bellamy et al. (1983) examined the electrochemical oxidation of 1-phenylpyrazolidin-3-ones, shedding light on the reaction mechanisms and the impact of various substituents on the compound's reactivity (Bellamy et al., 1983).

Physical Properties Analysis

The physical properties of 5-Phenylpyrazolidin-3-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The work of Lu Jiu-fu et al. (2015) on the crystal structure of a phenylpyrazolidin derivative illustrates the importance of structural analysis in understanding the compound's physical characteristics (Lu Jiu-fu et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the utility of 5-Phenylpyrazolidin-3-one in synthetic organic chemistry. The research by Novak et al. (2014) on synthesizing polyfunctionalized 4-aminopyrazolidin-3-ones demonstrates the compound's versatility and the potential for creating diverse chemical entities (Novak et al., 2014).

Scientific Research Applications

Anticonvulsant Activity

  • Pharmacologic Studies : 5-Phenylpyrazolidin-3-one derivatives, specifically 1-methyl-5-phenylpyrazolidin-3-one, have been explored for their anticonvulsant activities. Despite showing promising results in animal tests, toxic manifestations in hematopoietic tissues and liver precluded clinical trials (Bass, Gray, & Larson, 1959).

Electrochemical Oxidation

  • Reaction Mechanism in Electrochemical Studies : Studies on 1-phenylpyrazolidin-3-one and its analogues reveal insights into their electrochemical oxidation mechanisms. These involve deprotonation of the cation-radical at specific positions, with the oxidation pathways being influenced by the nature of substituents (Bellamy, Innes, & Hillson, 1983).

Chemosensors

  • Development of Chemosensors : 5-Phenylpyrazolidin-3-one has been used to develop azomethinimines, representing a new class of chemosensors. These chemosensors exhibit ionochromic properties, particularly effective in sensing Cu2+ cations and F− anions, as identified through electron spectroscopy (Bren et al., 2015).

Crystal and Molecular Structures

  • Structural Analysis : The crystal and molecular structures of compounds like 2-benzoyl-5-phenylpyrazolidin-3-one have been studied. These studies involve X-ray diffraction and density functional theory to understand the molecular arrangement and π-electron delocalization in the molecule (Olesiejuk et al., 2018).

Photo- and Ionochromic Properties

  • Spectroscopy and Luminescence : 5-Phenylpyrazolidin-3-one-based azomethine imines exhibit photochromic properties and can act as molecular “off-on” switches of fluorescence when interacting with specific ions. This property is leveraged in the development of bifunctional chemosensors (Bren et al., 2018).

Safety And Hazards

The safety data for 5-Phenylpyrazolidin-3-one indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

5-Phenylpyrazolidin-3-one is of primary interest in various fields of research and industry due to its diverse pharmacological properties. Its potential applications in the synthesis of new chemosensors exhibiting ionochromic properties are being explored .

properties

IUPAC Name

5-phenylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCDISPKCBTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296577
Record name 5-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrazolidin-3-one

CAS RN

13047-12-6
Record name NSC109955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenylpyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
VA Bren, AD Dubonosov, OS Popova… - International Journal of …, 2018 - hindawi.com
… Herein, with the aim of obtaining multifunctional photoand ionochromic and fluorescent compounds, we report the synthesis of novel 5-phenylpyrazolidin-3-one-based azomethine …
Number of citations: 8 www.hindawi.com
L Pezdirc, V Jovanovski, D Bevk, R Jakše, S Pirc… - Tetrahedron, 2005 - Elsevier
… Compounds 3d,e were prepared from (4R*,5R*)-4-benzoylamino-5-phenylpyrazolidin-3-one (1) and aldehydes 2d,e according to the slightly modified literature procedure. A mixture of …
Number of citations: 85 www.sciencedirect.com
L Pezdirc, J Cerkovnik, S Pirc, B Stanovnik, J Svete - Tetrahedron, 2007 - Elsevier
… The initial starting compound (4R ∗ ,5R ∗ )-4-benzoylamino-5-phenylpyrazolidin-3-one (1) was prepared from N-benzoylglycine according to the literature procedure. For the intended …
Number of citations: 43 www.sciencedirect.com
L Pezdirc, B Stanovnik, J Svete - Australian journal of chemistry, 2009 - CSIRO Publishing
… (4R*,5R*)-4-Benzoylamino-5-phenylpyrazolidin-3-one 1 [ 9 ] and azomethine imines 3a,i, [ 9 , 13 , 14 ] 3b, [ 16 ] 3d, [ 9 , 14 ] and 3f [ 10 , 13 ] were prepared according to the literature …
Number of citations: 33 www.publish.csiro.au
M Olesiejuk, A Kudelko, K Gajda, B Dziuk… - … für Naturforschung B, 2018 - degruyter.com
… Herein, we report the synthesis and the crystal structure of 2-benzoyl-5-phenylpyrazolidin-3-one, which resulted as a side product in the reaction of cinnamic acid chloride with …
Number of citations: 1 www.degruyter.com
WB Bass, JE Gray, EJ Larson - Toxicology and Applied Pharmacology, 1959 - Elsevier
Pharmacologic and toxicopathologic studies of 1-methyl-5-phenylpyrazolidin-3-one (U-6373) are described. This agent exhibited promising anticonvulsant activity in the animal tests …
Number of citations: 3 www.sciencedirect.com
L Pezdirc, U Grošelj, A Meden, B Stanovnik, J Svete - Tetrahedron letters, 2007 - Elsevier
… Treatment of (1Z,4R ∗ ,5R ∗ )-1-arylmethylidene-4-benzamido-5-phenylpyrazolidin-3-one 1-… -1-[cyano(mesityl)methyl]-5-phenylpyrazolidin-3-one (5e), in 76% yield. The structure of …
Number of citations: 14 www.sciencedirect.com
DS Iyengar, KK Prasad… - Australian Journal of …, 1974 - CSIRO Publishing
… the reaction based on a study of UV spectra established that the product formed under mild conditions was this hydrazide and that the other was Cbenzamido5-phenylpyrazolidin-3-one …
Number of citations: 6 www.publish.csiro.au
L Pezdirc, D Bevk, U Grošelj, A Meden… - Journal of …, 2007 - ACS Publications
Combinatorial solution-phase cycloadditions of (1Z,4R*,5R*)-4-benzoylamino-5-phenylpyrazolidin-3-on-1-azomethine imines 3 to β-keto esters 4 afforded a library of 26 bicyclic …
Number of citations: 30 pubs.acs.org
A Novak, J Bezenšek, U Grošelj, A Golobič… - Arkivoc, 2011 - arkat-usa.org
… Within this context, Z-protected 2,3-dehydro-3-phenylalanine ester 18 was transformed into (4R*,5R*)-4benzyloxycarbonylamino-5-phenylpyrazolidin-3-one 2 and its azomethine imine …
Number of citations: 6 www.arkat-usa.org

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